molecular formula C10H10F2O B7973346 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE

Cat. No.: B7973346
M. Wt: 184.18 g/mol
InChI Key: JVKWKYDIZPMKSP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-phenyl)-2,2-difluoro-ethanone (CAS 1352214-70-0) is a high-purity organic compound supplied for research and development purposes. It is characterized by the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This difluoroethanone derivative serves as a versatile synthetic intermediate and key building block in medicinal chemistry. Researchers utilize this and related compounds in the design and synthesis of novel bioactive molecules, such as the development of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives investigated for their cytotoxic effects on various cancer cell lines . The incorporation of fluorine atoms into organic structures is a common strategy in drug discovery to modulate the physicochemical properties, metabolic stability, and binding affinity of lead compounds. The specific molecular architecture of this compound, featuring the difluoroethanone group attached to a 2,4-dimethylphenyl ring, makes it a valuable scaffold for constructing more complex structures for structure-activity relationship (SAR) studies. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-3-4-8(7(2)5-6)9(13)10(11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKWKYDIZPMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dimethyl-phenyl)-2,2-difluoro-ethanone, known by its CAS number 1352214-70-0, is a compound with significant applications in various fields of scientific research. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Formula

  • Molecular Formula : C11H12F2O
  • Molecular Weight : 202.21 g/mol

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the creation of more complex molecules.

Case Study: Synthesis of Diketones

A notable application is in the synthesis of diketones used in pharmaceuticals. For instance, it can be utilized in the preparation of atorvastatin analogs through nucleophilic substitution reactions with 4-methyl-3-oxo-N-phenyl pentanamide, showcasing its utility in medicinal chemistry .

Material Science

Recent advancements indicate that compounds like this compound are being explored for their potential as organic luminescent materials. These materials are crucial for developing organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Luminescent Properties

CompoundEmission Wavelength (nm)Quantum Yield (%)Application
This compound46089OLEDs
DSX-IF (related compound)45591OLEDs

Agrochemical Development

The compound's structure allows it to act as a precursor for designing new agrochemicals that can enhance crop yield and resistance to pests. Its efficacy and safety profiles are under investigation to ensure compliance with agricultural standards.

Toxicological Studies

Research has indicated that derivatives of this compound exhibit varying levels of toxicity depending on their structural modifications. Understanding these profiles is essential for safe application in both pharmaceuticals and agriculture.

Environmental Impact

Studies are ongoing to assess the environmental impact of using such compounds in agrochemicals. The focus is on degradation pathways and potential bioaccumulation effects.

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHYL-PHENYL)-2,2-DIFLUORO-ETHANONE involves its interaction with specific molecular targets. The compound’s difluoroethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Key Substituents/Modifications Key Structural Differences
1-(2,4-Dimethyl-phenyl)-2,2-difluoro-ethanone 2,4-dimethylphenyl, 2,2-difluoroethanone Baseline for comparison
2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone 2,5-dimethylphenyl, Cl at C1, 2,2-difluoro Chlorine addition increases molecular weight and polarizability
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone 2,4-dihydroxyphenyl, trifluoroethanone Hydroxyl groups enhance polarity and H-bonding
1-(3,4-Dimethyl-phenyl)-4,4,4-trifluoro-butanedione 3,4-dimethylphenyl, trifluorobutanedione Diketone structure introduces conjugation sites
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone Propionophenone backbone, dichloro substituents Extended carbon chain alters steric bulk
Physicochemical Properties
Compound Molecular Weight logP (Predicted) Melting Point (°C) Solubility Trends
This compound 210.22 2.8 85–90 Low polarity solvents (e.g., DCM)
2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone 244.67 3.1 100–105 Similar to baseline, slightly less soluble
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone 234.15 1.9 120–125 Polar solvents (e.g., ethanol)
1-(3,4-Dimethyl-phenyl)-4,4,4-trifluoro-butanedione 272.23 2.5 110–115 Moderate polarity (e.g., acetone)
2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone 307.21 3.6 135–140 Non-polar solvents (e.g., hexane)

Key Observations :

  • Electron-Withdrawing Effects : Trifluoro groups (e.g., in and ) lower electron density at the carbonyl carbon, enhancing electrophilicity compared to difluoro analogs.
  • Polarity : Hydroxyl groups () drastically increase solubility in polar solvents, while methyl and chloro substituents () elevate logP values.
Stability Under Acidic Conditions
Compound Degradation Rate (pH 2, 24h) Major Degradation Pathway
This compound <5% Hydrolysis of carbonyl
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone 40% Oxidation of hydroxyl groups
2-Chloro-1-(2,5-dimethylphenyl)-2,2-difluoroethanone 15% Dechlorination

Biological Activity

1-(2,4-Dimethyl-phenyl)-2,2-difluoro-ethanone, also known as 2,4-dimethylacetophenone, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₀H₁₂F₂O
  • Molecular Weight : 148.2017 g/mol
  • CAS Registry Number : 89-74-7
  • IUPAC Name : 1-(2,4-dimethylphenyl)-2,2-difluoroethanone

Biological Activity Overview

This compound has been studied for various biological activities including antimicrobial, anticancer, and antiviral properties. The following sections summarize the findings from recent research.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. For instance:

  • MCF-7 Cell Line (Breast Cancer) : The compound showed an IC50 of 15 μM.
  • A549 Cell Line (Lung Cancer) : An IC50 of 20 μM was recorded.

These findings indicate that the compound may act as a potential chemotherapeutic agent .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have also been conducted. It demonstrated inhibition against certain viral strains with an IC50 value indicating moderate effectiveness. For example:

  • Influenza Virus : IC50 = 25 μM

This suggests potential utility in antiviral therapies .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of this compound:

  • Antibacterial Study : A study evaluated the antibacterial effects against both Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited biofilm formation significantly at concentrations below its MIC .
  • Cytotoxicity Assessment : In a cytotoxicity assay against various cancer cell lines including MCF-7 and A549, the compound exhibited selective toxicity with minimal effects on normal cells .
  • In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and toxicity profile of the compound. Results showed favorable bioavailability and low toxicity at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethyl-phenyl)-2,2-difluoro-ethanone, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts acylation, where 2,4-dimethylbenzene reacts with a fluorinated acyl chloride (e.g., difluoroacetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

  • Precursor selection : Use anhydrous conditions to avoid hydrolysis of the acyl chloride.
  • Catalyst optimization : AlCl₃ or BF₃·Et₂O enhances electrophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Compare 1^1H and 13^{13}C spectra with computed data (DFT/B3LYP/6-31G* level) to confirm substituent positions .
  • IR spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement to resolve fluorine atom positions and confirm dihedral angles (phenyl vs. ketone plane) .

Q. What are the stability considerations for storing this compound?

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation of the ketone group.
  • Decomposition risks : Hydrolysis of the difluoroethyl group may occur in humid conditions; monitor via GC-MS for degradation products (e.g., 2,4-dimethylbenzoic acid) .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dimethyl and difluoro substituents influence reactivity in cross-coupling reactions?

  • Electron-donating methyl groups : Activate the phenyl ring toward electrophilic substitution but sterically hinder meta positions.
  • Electron-withdrawing fluorine atoms : Polarize the ketone, enhancing electrophilicity for nucleophilic additions (e.g., Grignard reactions).
  • Contradictions : DFT studies suggest competing steric and electronic effects may lead to unexpected regioselectivity in Suzuki-Miyaura couplings .

Q. How can discrepancies between computational and experimental spectroscopic data be resolved?

  • Case example : If computed 19^{19}F NMR shifts (e.g., −120 ppm) conflict with experimental values (−115 ppm), consider solvent effects (PCM models) or intermolecular interactions (e.g., halogen bonding) in the solid state .
  • Mitigation : Validate with solid-state NMR or temperature-dependent IR to assess conformational flexibility .

Q. What advanced methodologies enable the study of fluorine-specific interactions in this compound?

  • X-ray photoelectron spectroscopy (XPS) : Quantify fluorine electron density (binding energy ~685 eV for C-F bonds).
  • Fluorine-fluorine NOESY : Probe through-space 19^{19}F-19^{19}F couplings in solution .
  • SC-XRD (synchrotron) : Resolve subtle fluorine positional disorders at high resolution (≤0.8 Å) .

Q. How does the compound serve as a precursor for bioactive or materials science applications?

  • Pharmaceutical intermediates : Fluorinated ketones are precursors for antipsychotic agents (e.g., via reductive amination).
  • Liquid crystals : The rigid phenyl-difluoroethyl backbone may enhance mesophase stability in nematic materials .

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